molecular formula C22H19ClN2O2S B2576909 2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide CAS No. 866136-27-8

2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide

Cat. No.: B2576909
CAS No.: 866136-27-8
M. Wt: 410.92
InChI Key: VDKDHZJCSRRVNS-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide is an organic compound with the molecular formula C22H19ClN2O2S. This compound is characterized by the presence of a chlorobenzyl group, a methylbenzoyl group, and a benzenecarbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide shares similarities with other benzoyl hydrazides and sulfanyl derivatives.
  • Compounds such as 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzohydrazide and 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzamide exhibit similar structural features.

Uniqueness

  • The presence of both chlorobenzyl and methylbenzoyl groups in 2-[(4-chlorobenzyl)sulfanyl]-N’-(4-methylbenzoyl)benzenecarbohydrazide provides unique reactivity and biological activity.
  • Its ability to undergo diverse chemical reactions and its potential applications in various research fields make it a valuable compound for scientific studies.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N'-(4-methylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-15-6-10-17(11-7-15)21(26)24-25-22(27)19-4-2-3-5-20(19)28-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKDHZJCSRRVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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